Cas no 1225527-51-4 (2-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-ol)

1225527-51-4 structure
Produktname:2-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-ol
CAS-Nr.:1225527-51-4
MF:C14H20O
MW:204.308004379272
MDL:MFCD16305819
CID:4579050
PubChem ID:82076997
2-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-ol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Naphthaleneethanol, β-ethyl-5,6,7,8-tetrahydro-
- 2-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-ol
-
- MDL: MFCD16305819
- Inchi: 1S/C14H20O/c1-2-11(10-15)14-8-7-12-5-3-4-6-13(12)9-14/h7-9,11,15H,2-6,10H2,1H3
- InChI-Schlüssel: RGLJINNHJBJOBR-UHFFFAOYSA-N
- Lächelt: C(C1=CC=C2CCCCC2=C1)(CO)CC
2-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-ol Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Ambeed | A1089338-1g |
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol |
1225527-51-4 | 95% | 1g |
$1084.0 | 2024-04-25 | |
Enamine | EN300-300292-0.05g |
2-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-ol |
1225527-51-4 | 95.0% | 0.05g |
$347.0 | 2025-03-19 | |
Enamine | EN300-300292-0.5g |
2-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-ol |
1225527-51-4 | 95.0% | 0.5g |
$1170.0 | 2025-03-19 | |
Enamine | EN300-300292-10.0g |
2-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-ol |
1225527-51-4 | 95.0% | 10.0g |
$6450.0 | 2025-03-19 | |
Enamine | EN300-300292-5g |
2-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-ol |
1225527-51-4 | 95% | 5g |
$4349.0 | 2023-09-06 | |
1PlusChem | 1P01B5TK-250mg |
2-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-ol |
1225527-51-4 | 95% | 250mg |
$981.00 | 2023-12-25 | |
1PlusChem | 1P01B5TK-500mg |
2-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-ol |
1225527-51-4 | 95% | 500mg |
$1508.00 | 2023-12-25 | |
1PlusChem | 1P01B5TK-100mg |
2-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-ol |
1225527-51-4 | 95% | 100mg |
$703.00 | 2023-12-25 | |
1PlusChem | 1P01B5TK-1g |
2-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-ol |
1225527-51-4 | 95% | 1g |
$1916.00 | 2023-12-25 | |
A2B Chem LLC | AV99576-100mg |
2-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-ol |
1225527-51-4 | 95% | 100mg |
$581.00 | 2024-04-20 |
2-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-ol Verwandte Literatur
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
1225527-51-4 (2-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-ol) Verwandte Produkte
- 1805748-26-8(Methyl 5-(2-chloropropanoyl)-2-methylphenylacetate)
- 2229645-31-0(3-(1-{[(Tert-butoxy)carbonyl]amino}cyclopentyl)prop-2-enoic acid)
- 695191-65-2(<br>2-(2,5-Dimethyl-phenyl)-3,3,3-trifluoro-2-hydroxy-propionic acid methyl est er)
- 1934513-55-9(tert-butyl 4-[imino(methyl)oxo-λ?-sulfanyl]piperidine-1-carboxylate)
- 771565-96-9(2-(2-thiazolylmethylene)-Propanedinitrile)
- 105337-42-6(5-Isopropyl-4-methoxy-2-methylbenzaldehyde)
- 790-16-9(4-Formyl-2-methoxyphenyl benzoate)
- 941994-18-9(4,6-dimethyl-2-4-(1,2-oxazole-5-carbonyl)piperazin-1-yl-1,3-benzothiazole)
- 2137796-20-2(1-(4,4-dimethyloxolan-2-yl)methyl-1H-pyrazol-4-amine)
- 2171188-23-9(2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pyrimidine-5-carboxylic acid)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:1225527-51-4)2-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-ol

Reinheit:99%
Menge:1g
Preis ($):976.0